2-(Furan-3-yl)-1-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]ethanone
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Overview
Description
2-(Furan-3-yl)-1-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]ethanone is a complex organic compound that features a furan ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the ethanone group. The piperidine ring is then synthesized and attached to the ethanone group, and finally, the pyridine ring is introduced. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-1-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(Furan-3-yl)-1-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-1-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions with biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-3-yl)-1-[4-(pyridin-4-yl)oxypiperidin-1-yl]ethanone: Lacks the methyl group on the pyridine ring.
2-(Furan-3-yl)-1-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]propanone: Has a propanone group instead of an ethanone group.
Uniqueness
2-(Furan-3-yl)-1-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]ethanone is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(furan-3-yl)-1-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-13-11-18-6-2-16(13)22-15-3-7-19(8-4-15)17(20)10-14-5-9-21-12-14/h2,5-6,9,11-12,15H,3-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAPXWRHMUSJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(CC2)C(=O)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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